2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves multiple steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({1-[(DIETHYLCARBAMOYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The compound may exert its effects by inhibiting key enzymes involved in cellular processes or by binding to receptors and altering signal transduction pathways . Further studies are needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1-Methyl-1H-indole-3-carboxamide: Known for its antimicrobial properties.
1-Benzyl-1H-indole-3-carboxamide: Studied for its anticancer potential.
1-(4-Methylphenyl)-1H-indole-3-carboxamide: Explored for its anti-inflammatory effects.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-4-26(5-2)24(29)16-27-15-22(20-8-6-7-9-21(20)27)30-17-23(28)25-14-19-12-10-18(3)11-13-19/h6-13,15H,4-5,14,16-17H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPJQZBLQRMAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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